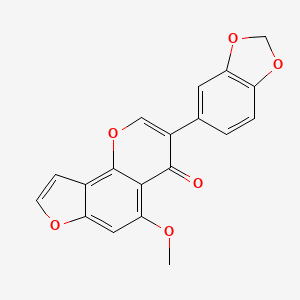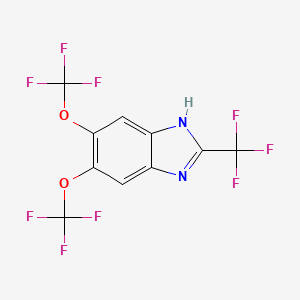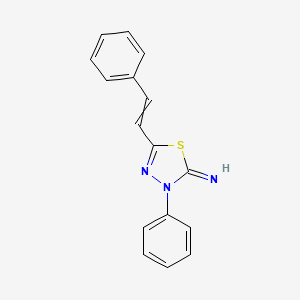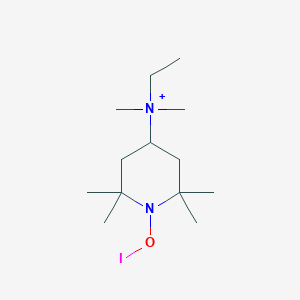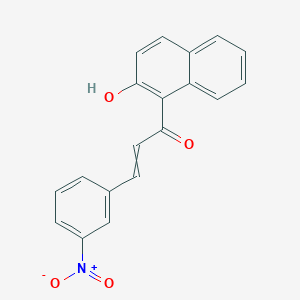
1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-1-naphthaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would involve the use of larger reactors and more efficient purification techniques, such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
科学的研究の応用
1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve multiple pathways:
Molecular Targets: The compound may interact with cellular proteins and enzymes, leading to inhibition of specific biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
Similar Compounds
Chalcone: The parent compound of the chalcone family, lacking the hydroxyl and nitro substituents.
2-Hydroxychalcone: Similar structure but without the nitro group on the phenyl ring.
3-Nitrochalcone: Similar structure but without the hydroxyl group on the naphthalene ring.
Uniqueness
1-(2-Hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
112584-25-5 |
|---|---|
分子式 |
C19H13NO4 |
分子量 |
319.3 g/mol |
IUPAC名 |
1-(2-hydroxynaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H13NO4/c21-17(10-8-13-4-3-6-15(12-13)20(23)24)19-16-7-2-1-5-14(16)9-11-18(19)22/h1-12,22H |
InChIキー |
JOWUMVPUVUUIAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)

![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)


